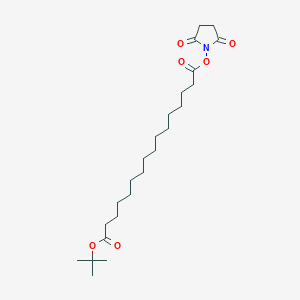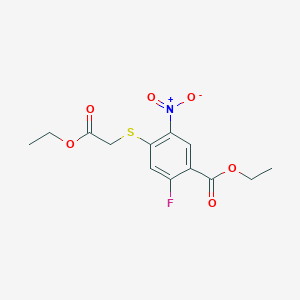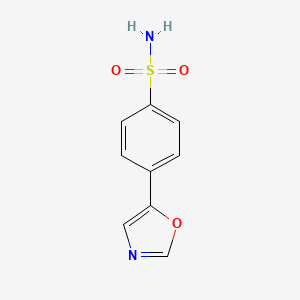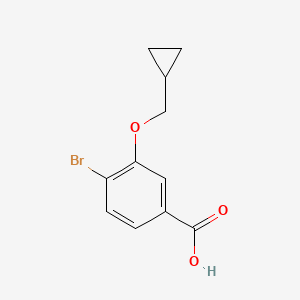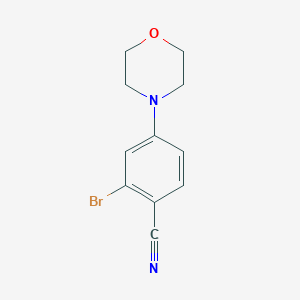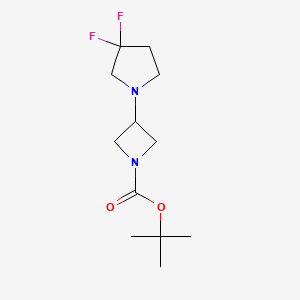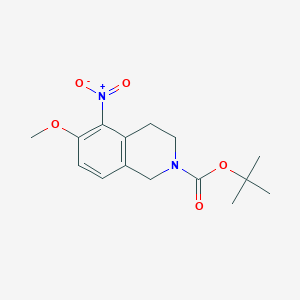![molecular formula C8H4ClF3N2 B1398070 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1014613-16-1](/img/structure/B1398070.png)
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
説明
“4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is a chemical compound that belongs to the class of pyridine derivatives . It is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chlorine atom .
Synthesis Analysis
The synthesis of trifluoromethylpyridines, which includes “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, is a topic of active research in the field of agrochemical and pharmaceutical industries . The synthesis generally involves the use of intermediate compounds and specific reaction conditions . For instance, one method involves the nucleophilic substitution of a trifluoromethylpyridine derivative with a variety of alkylating agents .Molecular Structure Analysis
The molecular structure of “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a chlorine atom . The presence of these groups contributes to the unique physicochemical properties of the compound .Chemical Reactions Analysis
Trifluoromethylpyridines, including “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, can act as reactants in various chemical reactions . For instance, they can participate in amination reactions to produce aminopyridines .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” are influenced by the presence of the trifluoromethyl group and the pyridine ring . These groups contribute to the compound’s superior pest control properties when compared to traditional phenyl-containing insecticides .科学的研究の応用
Synthesis of 7-Azaindoles and Heterocycles
One notable application of derivatives similar to 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is in the synthesis of 7-azaindole derivatives. Figueroa‐Pérez et al. (2006) demonstrated the use of 6-chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine as versatile building blocks for synthesizing 4-substituted 7-azaindole derivatives through simple nucleophilic displacement, showcasing the compound's utility in constructing complex nitrogen-containing heterocycles (Figueroa‐Pérez et al., 2006).
Antimicrobial Activities and DNA Interaction
Investigations into the antimicrobial activities of related compounds, such as 2-chloro-6-(trifluoromethyl)pyridine, have been conducted, indicating the potential biological relevance of these chemicals. Evecen et al. (2017) characterized 2-chloro-6-(trifluoromethyl)pyridine and explored its antimicrobial activities, DNA interaction, and structural and spectroscopic properties, suggesting its role in the development of new antimicrobial agents (Evecen et al., 2017).
Structural and Electronic Properties
The structural and electronic properties of 4-chloro-1H-pyrrolo[2,3-b]pyridine have been extensively studied to understand its stability and reactivity. Hazra et al. (2012) conducted a high-resolution X-ray diffraction study to examine the charge density distribution, revealing insights into the covalent nature of bonds within the molecule and its kinetic stability. This study highlights the compound's significance in material science and theoretical chemistry (Hazra et al., 2012).
Development of New Molecules for Non-linear Optics
Murthy et al. (2017) synthesized a derivative of 4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and characterized it for potential use in non-linear optics. This research demonstrates the compound's application in developing materials with significant optical properties, including high stability and charge transfer capabilities (Murthy et al., 2017).
Safety And Hazards
“4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine” is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been classified as having acute oral toxicity, acute dermal toxicity, and acute inhalation toxicity. It can also cause skin corrosion/irritation and serious eye damage/eye irritation .
将来の方向性
The development of trifluoromethylpyridines, including “4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine”, is an increasingly important research topic due to their growing number of applications in the agrochemical, pharmaceutical, and functional materials fields . It is expected that many novel applications of these compounds will be discovered in the future .
特性
IUPAC Name |
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c9-5-1-2-13-7-4(5)3-6(14-7)8(10,11)12/h1-3H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UASGWTZIMUAPDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=C1Cl)C=C(N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



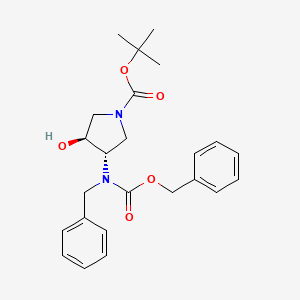
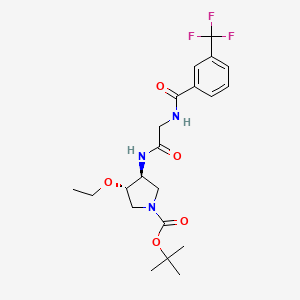

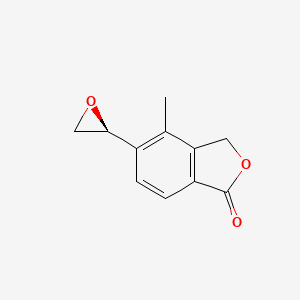
![1-(Tetrahydropyran-2-yl)-4-(4,4,5,5-tetramethyl[1,3,2]dioxaborolan-2-yl)-1H-indazole](/img/structure/B1397997.png)
![2-[4-(Hydroxymethyl)phenoxy]nicotinonitrile](/img/structure/B1397998.png)

